molecular formula C10H13NO B091716 2-(4-Methoxyphenyl)cyclopropan-1-amine CAS No. 19009-68-8

2-(4-Methoxyphenyl)cyclopropan-1-amine

Cat. No. B091716
CAS RN: 19009-68-8
M. Wt: 163.22 g/mol
InChI Key: SCLDJNREJBDLHE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclopropan-1-amine is a compound that falls within the category of aralkylamines, which are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group. This type of structure is significant in medicinal chemistry due to its presence in various biologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from heterocyclization reactions involving methoxy-substituted trifluoropentenones with amines has been described, highlighting the use of primary amines and yielding up to 98% . Although this does not directly describe the synthesis of 2-(4-Methoxyphenyl)cyclopropan-1-amine, it provides insight into the types of reactions that could be employed for synthesizing similar structures.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methoxyphenyl)cyclopropan-1-amine has been studied, with vibrational spectra being a focus of combined experimental and theoretical studies . These studies help in understanding the electronic and steric effects that influence the behavior and reactivity of such compounds.

Chemical Reactions Analysis

The reactivity of compounds with methoxyphenyl groups has been investigated, particularly in the context of one-electron oxidation reactions. For example, the oxidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid leads to the formation of radical cations or radical zwitterions, which undergo decarboxylation or react with hydroxide ions depending on the pH . This suggests that 2-(4-Methoxyphenyl)cyclopropan-1-amine could also undergo similar oxidation reactions, leading to interesting radical intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methoxyphenyl)cyclopropan-1-amine can be inferred from related compounds. For instance, fluorinated 2-arylcyclopropan-1-amines have been identified as sigma receptor ligands, with variations in activity based on the position and nature of substituents . This indicates that the methoxy group in the 4-position could influence the biological activity of 2-(4-Methoxyphenyl)cyclopropan-1-amine.

Scientific Research Applications

  • Antiproliferative Activity Against Cancer : A related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, showed significant inhibitory activity against some cancer cell lines (Lu et al., 2021).

  • Sigma Receptor Ligands : Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, including trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine, were discovered as σ receptor ligands showing selectivity for two subtypes of the receptor (Schinor et al., 2020).

  • Intermediate for Pharmaceuticals : (R)-1-(4-Methoxyphenyl)propan-2-amine, a closely related compound, is an optical active intermediate for (R,R)-formoterol, synthesized from d-alanine (Fan et al., 2008).

  • Antimicrobial and Antioxidant Studies : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were synthesized and showed excellent antibacterial and antifungal properties. Compounds also manifested profound antioxidant potential (Raghavendra et al., 2016).

  • Inhibitor of Melanin Production : (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, related to 2-(4-Methoxyphenyl)cyclopropan-1-amine, inhibited the tyrosinase activity in the melanin biosynthetic process and exhibited UV-blocking effects. It's suggested as a potential skin whitening agent (Choi et al., 2002).

Safety And Hazards

The safety information for “2-(4-Methoxyphenyl)cyclopropan-1-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the dust, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(4-methoxyphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-8-4-2-7(3-5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLDJNREJBDLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940551
Record name 2-(4-Methoxyphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)Cyclopropanamine

CAS RN

19009-68-8
Record name 2-(4-Methoxyphenyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19009-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxytranylcypromine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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